Guanosine-5',3'-tetraphosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

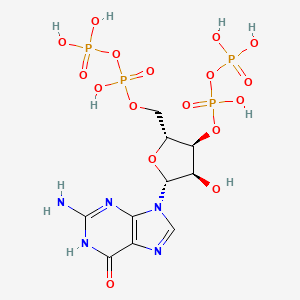

Guanosine tetraphosphate is a guanine nucleotide containing four phosphate groups. Two phosphate groups are esterified to the sugar moiety in the 5’ position and the other two in the 2’ or 3’ position . This nucleotide serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine tetraphosphate can be synthesized in chloroplasts from guanosine triphosphate and adenosine triphosphate . The synthesis involves the activity of enzymes such as RelA-SpoT homologs that catalyze the formation of guanosine tetra- or pentaphosphate .

Industrial Production Methods

In industrial settings, guanosine tetraphosphate is typically produced using recombinant bacterial systems. For example, Escherichia coli strains can be genetically modified to overexpress enzymes involved in the synthesis of guanosine tetraphosphate .

Chemical Reactions Analysis

Types of Reactions

Guanosine tetraphosphate undergoes various biochemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving guanosine tetraphosphate include:

Enzymes: Such as guanosine tetraphosphate synthase and hydrolase.

Nucleotides: Guanosine triphosphate and adenosine triphosphate.

Major Products Formed

The major products formed from the reactions of guanosine tetraphosphate include guanosine triphosphate, guanosine pentaphosphate, and inorganic phosphate .

Scientific Research Applications

Guanosine tetraphosphate has a wide range of scientific research applications, including:

Mechanism of Action

Guanosine tetraphosphate exerts its effects by acting as a signaling molecule that regulates various cellular processes. It serves as a messenger to turn off the synthesis of ribosomal RNA when amino acids are not available for protein synthesis . The molecular targets of guanosine tetraphosphate include enzymes such as xanthine phosphoribosyltransferase and GTPase ObgE .

Comparison with Similar Compounds

Similar Compounds

Guanosine triphosphate: Contains three phosphate groups and is involved in energy transfer and signal transduction.

Guanosine pentaphosphate: Contains five phosphate groups and is involved in similar signaling pathways as guanosine tetraphosphate.

Uniqueness

Guanosine tetraphosphate is unique due to its specific role in bacterial stress responses and its ability to regulate gene expression in chloroplasts . Its structure, containing four phosphate groups, allows it to participate in distinct biochemical pathways compared to other guanine nucleotides .

Biological Activity

Guanosine-5',3'-tetraphosphate (commonly referred to as ppGpp) is a signaling molecule that plays a critical role in various biological processes, particularly in bacteria. This article explores its biological activity, mechanisms of action, and implications in different biological contexts.

Overview of this compound

This compound is a purine nucleotide characterized by four phosphate groups attached to the ribose moiety. It is synthesized from guanosine diphosphate (GDP) and adenosine triphosphate (ATP) and serves as an important regulatory molecule in cellular processes, especially under stress conditions.

- Transcription Regulation : ppGpp is known to regulate transcription by binding to RNA polymerase, influencing the expression of numerous genes. It can inhibit the synthesis of ribosomal RNA when amino acids are scarce, effectively acting as a signal for starvation .

- Inhibition of Protein Synthesis : Studies have shown that ppGpp can inhibit protein synthesis significantly, with reductions observed between 84% to 91% under conditions of amino acid starvation . This inhibition is crucial for bacterial survival during nutrient deprivation.

- Role in Bacterial Stress Response : ppGpp accumulates in response to various stressors, including nutrient deprivation and environmental stresses. Its accumulation leads to a stringent response that alters metabolic pathways and gene expression to enhance survival .

Effects on Bacterial Growth

- Inhibition of Growth : Elevated levels of ppGpp have been shown to inhibit bacterial growth by interfering with essential processes such as FtsZ assembly, which is crucial for cell division .

- Gene Regulation : In Escherichia coli, ppGpp regulates the transcription of approximately 750 genes within minutes of induction .

Neurological Implications

Recent research has highlighted the potential neuroprotective effects of guanosine and its derivatives, including ppGpp. Guanosine has been associated with promoting neurite outgrowth and may play a role in protecting against neurodegenerative conditions .

Case Studies

- Starvation Response in E. coli : A study demonstrated that ppGpp levels rise significantly during amino acid starvation, leading to a marked decrease in protein synthesis rates. This response is vital for adapting to nutrient-poor environments .

- Neuroprotective Effects : In models of ischemic stroke, guanosine was found to accumulate and exert protective effects on neuronal cells, suggesting its potential as a therapeutic agent in neurological disorders .

Data Summary

Properties

CAS No. |

33503-72-9 |

|---|---|

Molecular Formula |

C10H17N5O17P4 |

Molecular Weight |

603.16 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C10H17N5O17P4/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(30-36(26,27)32-34(21,22)23)3(29-9)1-28-35(24,25)31-33(18,19)20/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1 |

InChI Key |

BUFLLCUFNHESEH-UUOKFMHZSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N |

Key on ui other cas no. |

33503-72-9 |

physical_description |

Solid |

Synonyms |

3'-Diphosphate 5'-Diphosphate, Guanosine 5'-Diphosphate 3'-Diphosphate, Guanosine Alarmone ppGpp Bacterial Magic Spot ppGpp Guanosine 3' Diphosphate 5' Diphosphate Guanosine 3'-Diphosphate 5'-Diphosphate Guanosine 5' Diphosphate 3' Diphosphate Guanosine 5'-(trihydrogen diphosphate), mono(trihydrogen diphosphate) (ester) Guanosine 5'-diphosphate 2'(3')-diphosphate Guanosine 5'-Diphosphate 3'-Diphosphate Guanosine Tetraphosphate ppGpp ppGpp, Alarmone Tetraphosphate, Guanosine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.